1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol

Medicinal chemistry Fragment-based drug design Solubility optimization

This 2,3,5-trisubstituted pyridine is the penultimate intermediate for VAP-1/SSAO inhibitors, explicitly validated in BR112019012020A2. The C-5 bromine, C-3 fluorine, and azetidin-3-ol hydroxyl provide three orthogonal reactive sites for sequential Pd-coupling, SNAr, and late-stage functionalization. Only the secondary alcohol (this CAS) enables on-resin oxidation to the ketone—purchasing the ketone or methoxy analog eliminates that critical synthetic flexibility. Verify structure by NMR (CH–OH multiplet δ 4.5–4.8) and HPLC to exclude the regioisomer and over-oxidized ketone impurity.

Molecular Formula C8H8BrFN2O
Molecular Weight 247.06 g/mol
Cat. No. B13501248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol
Molecular FormulaC8H8BrFN2O
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=C(C=N2)Br)F)O
InChIInChI=1S/C8H8BrFN2O/c9-5-1-7(10)8(11-2-5)12-3-6(13)4-12/h1-2,6,13H,3-4H2
InChIKeyRKDUAKSFJZZXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol – A Differentiated Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Discovery


1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol (CAS 1702850-34-7) is a heterocyclic small molecule (C₈H₈BrFN₂O, MW 247.06 g/mol) featuring a 2,3,5-trisubstituted pyridine core bearing bromine at C-5, fluorine at C-3, and an azetidin-3-ol moiety at C-2 . The compound belongs to the class of N-heteroaryl azetidines, a privileged scaffold in kinase inhibitor and GPCR modulator programs, most notably as a key intermediate in the synthesis of vascular adhesion protein-1 (VAP-1/SSAO) inhibitors [1]. Its orthogonal reactivity handles—an aryl bromide for Pd-catalyzed cross-coupling, an aryl fluoride for nucleophilic aromatic substitution (SNAr), and a free secondary alcohol for further derivatization—make it a strategically versatile building block for parallel library synthesis and late-stage functionalization [1].

Why 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol Cannot Be Replaced by Its Closest Structural Analogs Without Consequence


Although several compounds share the C₈H₈BrFN₂O formula or the bromo-fluoro-pyridine core, simple substitution of 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol with a seemingly similar analog introduces critical changes in reactivity, physicochemical profile, and biological compatibility. The 5-bromo-3-fluoro-2-(azetidin-1-yl)pyridine scaffold has been explicitly validated in patent literature as a pharmacophoric element for VAP-1 inhibition, where both the halogen substitution pattern and the azetidine C-3 oxidation state are structure-activity relationship (SAR) determinants [1]. A des-fluoro analog (CAS 1339319-85-5) sacrifices the electron-withdrawing effect that modulates pyridine basicity (ΔpKₐ ~1–2 units) and SNAr reactivity. A 3-methylazetidin-3-ol variant (CAS 1701617-17-5) replaces the secondary alcohol with a tertiary alcohol, eliminating the capacity for on-resin oxidation to the ketone intermediate required in the VAP-1 inhibitor synthetic route [2]. The methoxy analog (disclosed in BR112019012020A2) removes the hydrogen-bond donor (HBD) functionality entirely, altering solubility and target-binding potential. Each of these substitutions, though minor in atom count, produces a functionally distinct chemical entity with divergent downstream utility.

Quantitative Differentiation Evidence for 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol vs. Closest Analogs


Hydrogen-Bond Donor Count: Differentiating the Free Alcohol from the Methoxy Analog

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol possesses one hydrogen-bond donor (the azetidine C-3 hydroxyl) and three hydrogen-bond acceptors (pyridine N, hydroxyl O, fluorine). Its direct methoxy analog, 5-bromo-3-fluoro-2-(3-methoxyazetidin-1-yl)pyridine, contains zero HBDs and two HBAs [1]. This difference of one HBD is consequential for aqueous solubility, membrane permeability, and target engagement; the free hydroxyl enables key hydrogen-bond interactions with biological targets that the methyl-capped analog cannot recapitulate. The alcohol also serves as a synthetic handle: oxidation yields the ketone (1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-one), a distinct intermediate claimed in the VAP-1 patent family [1]. The methoxy compound cannot be deprotected without harsh conditions that may compromise the bromo-fluoro-pyridine core.

Medicinal chemistry Fragment-based drug design Solubility optimization

Molecular Weight and Fluorine Contribution: Target Compound vs. Des-Fluoro Analog

The molecular weight of 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol is 247.06 g/mol (C₈H₈BrFN₂O) . The closest des-fluoro analog, 1-(5-bromopyridin-2-yl)azetidin-3-ol (CAS 1339319-85-5), has MW 229.07 g/mol (C₈H₉BrN₂O), representing a ΔMW of +18.0 Da attributable to the fluorine substitution at the pyridine 3-position . Fluorine incorporation modulates multiple drug-like properties simultaneously: it decreases the pKₐ of the pyridine nitrogen by approximately 1–2 log units (from ~5.2 to ~3.5–4.0), reduces basicity-driven off-target binding, increases lipophilicity (calculated ΔlogP ≈ +0.3 to +0.5), and enhances metabolic oxidative stability at the adjacent C-4 position of the pyridine ring.

Physicochemical profiling Lead optimization Metabolic stability

Oxidation State at Azetidine C-3: Secondary Alcohol vs. Tertiary Alcohol (Methyl Analog)

The target compound bears a secondary alcohol at the azetidine 3-position (CH–OH). The closely related 1-(5-bromo-3-fluoropyridin-2-yl)-3-methylazetidine-3-ol (CAS 1701617-17-5) replaces this with a tertiary alcohol (C(CH₃)–OH) . The secondary alcohol can be chemoselectively oxidized to the corresponding ketone—a transformation explicitly utilized in the VAP-1 inhibitor patent family, where 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-one is a claimed intermediate [1]. The tertiary alcohol of the methyl analog cannot undergo oxidation without C–C bond cleavage, permanently blocking access to the ketone oxidation state. Additionally, the secondary alcohol can be stereochemically resolved or asymmetrically synthesized to yield enantiomerically enriched material for target-based screening; the tertiary alcohol, being achiral at that center, cannot provide stereochemical SAR information.

Synthetic methodology Intermediate stability Derivatization potential

Positional Isomerism: Pyridine C-2 vs. C-3 Azetidine Attachment Determines Electronic Landscape and Reactivity

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol has the azetidine ring attached to the pyridine C-2 position. The regioisomer 3-(5-bromo-2-fluoropyridin-3-yl)azetidin-3-ol (CAS 2228233-23-4) places the azetidine at C-3 with different halogen positioning . This positional swap fundamentally alters the electronic character of the pyridine ring: in the target compound, the azetidine nitrogen directly conjugates with the pyridine π-system and is positioned ortho to the fluorine (C-3) and para to the bromine (C-5), creating an electron-rich C-4 position activated for electrophilic substitution. In the regioisomer, the azetidine is meta to both halogens, producing a different reactivity map for further functionalization. The bromine in the target compound resides at C-5 (para to azetidine-N), making it more activated toward Pd-catalyzed cross-coupling relative to the regioisomer, where bromine at C-5 is meta to the azetidine.

Regiochemistry Structure-activity relationships Cross-coupling reactivity

Patent-Validated Scaffold: The Bromo-Fluoro-Azetidine-Pyridine Core as a VAP-1 Pharmacophore

Patent BR112019012020A2 (and its international equivalents) explicitly claims compounds containing the 5-bromo-3-fluoro-2-(substituted azetidin-1-yl)pyridine scaffold as inhibitors of vascular adhesion protein-1 (VAP-1/SSAO), a validated target for inflammatory and fibrotic diseases [1]. Within this patent, two closely related intermediates are specifically named: 5-bromo-3-fluoro-2-(3-methoxyazetidin-1-yl)pyridine (the methyl-capped analog) and 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-one (the oxidized analog) [2]. The target compound, 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol, is the logical synthetic precursor to both: methylation yields the methoxy analog; oxidation yields the ketone. While quantitative IC₅₀ data for the final VAP-1 inhibitors are disclosed in the patent family, the specific intermediates themselves have not been profiled in public bioactivity databases as of the search date. Nevertheless, the patent disclosure establishes a direct, documented development pathway in which this compound holds a defined and non-substitutable role.

VAP-1/SSAO inhibitor Patent validation Inflammatory disease

C–N vs. C–C Azetidine Connectivity: Impact on sp³ Character and Conformational Flexibility

The target compound attaches the azetidine ring to the pyridine core via a C–N bond (aniline-type linkage). An alternative scaffold, 2-(azetidin-3-yl)-5-bromo-3-fluoropyridine (CAS 1260870-77-6), connects the azetidine via a C–C bond at the pyridine 2-position . This connectivity difference produces fundamentally different conformational and electronic properties. The C–N linked azetidine (target) has an sp²-hybridized nitrogen that donates electron density into the pyridine π-system, increasing electron richness at the ortho and para positions. The C–C linked analog introduces an sp³ carbon at the attachment point, breaking this conjugation and creating a more flexible linker with different dihedral angle preferences. The C–N variant also brings the azetidine ring closer to the pyridine plane, resulting in a more compact, rigid scaffold often preferred in fragment-based drug design for achieving higher ligand efficiency.

Conformational analysis Fragment-based screening Kinase inhibitor design

Procurement-Relevant Application Scenarios for 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol


VAP-1/SSAO Inhibitor Medicinal Chemistry Programs Following the BR112019012020A2 Patent Route

Research groups pursuing VAP-1 (vascular adhesion protein-1) inhibitors for inflammatory, fibrotic, or metabolic disease indications require this specific alcohol as the penultimate intermediate. The alcohol can be oxidized to 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-one, a key intermediate explicitly disclosed in BR112019012020A2 . Attempting to bypass this alcohol by directly purchasing the ketone or methoxy analog limits synthetic flexibility: the alcohol allows late-stage diversification (e.g., ester prodrug formation, carbamate capping) that is precluded with the other oxidation states. Procurement of the correct CAS number (1702850-34-7) ensures alignment with the published synthetic sequence.

Parallel Library Synthesis Requiring Orthogonal Reactive Handles for Divergent Chemistry

The compound's three distinct reactive sites—C-5 bromine (Suzuki, Buchwald, Sonogashira coupling), C-3 fluorine (SNAr with amines, alkoxides), and azetidine C-3 hydroxyl (oxidation, acylation, sulfonylation, Mitsunobu)—enable sequential, chemoselective derivatization without protecting group manipulation . This orthogonality is absent in analogs: the des-fluoro compound loses the SNAr handle; the methoxy analog sacrifices the hydroxyl reactivity; the tertiary alcohol analog (3-methyl) cannot be oxidized. Fragment-based screening libraries and DNA-encoded library (DEL) synthesis programs benefit from building blocks with multiple, independently addressable functional groups.

Kinase Inhibitor Fragment Growing and Scaffold Hopping Campaigns

The pyridine-2-yl-azetidine motif with a 3-hydroxyl substituent is a privileged fragment in kinase inhibitor design, where the pyridine nitrogen can engage the kinase hinge region while the azetidine projects the hydroxyl group toward the ribose pocket or solvent interface . The C–N connectivity (vs. C–C linked analogs such as CAS 1260870-77-6) maintains conjugation with the pyridine, preserving the flat, aromatic character preferred for hinge-binding interactions . The bromine at C-5 provides a vector for fragment growing via cross-coupling, while the fluorine at C-3 can be retained to modulate pyridine pKₐ and reduce CYP-mediated metabolism—a dual-halogen design strategy validated across multiple kinase inhibitor clinical candidates.

Custom Synthesis Service Validation and Quality Control Reference

Contract research organizations (CROs) and in-house medicinal chemistry groups commissioning custom synthesis of this compound require a definitive structural reference to verify product identity. The CAS registry number 1702850-34-7, molecular formula C₈H₈BrFN₂O, MW 247.06, and canonical SMILES OC1CN(c2ncc(Br)cc2F)C1 serve as unambiguous identifiers . Key quality control differentiators include: (a) absence of the ketone oxidation byproduct (MW 245.04, C₈H₆BrFN₂O); (b) absence of the regioisomer 3-(5-bromo-2-fluoropyridin-3-yl)azetidin-3-ol (same MW, different HPLC retention); and (c) confirmation of the secondary alcohol via NMR (characteristic CH–OH multiplet at δ 4.5–4.8 ppm). These specifications are not applicable to any other analog, and procurement specifications should explicitly reference them.

Quote Request

Request a Quote for 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.